2,3-Dibromo-5-fluoroanisole

Regioselective Lithiation Halogen-Metal Exchange Synthetic Methodology

Researchers requiring precise regioselective control in cross-coupling often face isomer mixtures with generic scaffolds. 2,3-Dibromo-5-fluoroanisole solves this with its defined 2,3-dibromo-5-fluoro pattern, enabling sequential Suzuki couplings at distinct positions while the C-F bond remains intact as a metabolic stabilizer. • Orthogonal C-Br reactivity for stepwise diversification • C-F bond serves as metabolic block and late-stage SNAr handle • Ideal for kinase/GPCR SAR libraries and agrochemical discovery Reliable supply with batch-to-batch consistency.

Molecular Formula C7H5Br2FO
Molecular Weight 283.92 g/mol
CAS No. 1805122-29-5
Cat. No. B1410411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-5-fluoroanisole
CAS1805122-29-5
Molecular FormulaC7H5Br2FO
Molecular Weight283.92 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)F)Br)Br
InChIInChI=1S/C7H5Br2FO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3
InChIKeyGLUNDROPMHVVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-5-fluoroanisole: Halogenated Building Block


2,3-Dibromo-5-fluoroanisole (CAS 1805122-29-5) is a tri-halogenated aromatic building block, classified as a fluorinated anisole derivative, with the molecular formula C₇H₅Br₂FO and a molecular weight of 283.92 g/mol [1]. Its structure features a methoxy group and three distinct halogen substituents (two bromine atoms at the 2- and 3-positions and a fluorine atom at the 5-position) on a single benzene ring . This specific substitution pattern is designed to provide a dense, yet differentiated, set of reactive handles for sequential or selective transformations, making it a valuable intermediate for complex molecule synthesis in medicinal and agricultural chemistry .

Workflow
Sequential cross‑coupling synthesis
Selection
Tri‑halogenated anisole scaffold with ortho‑/meta‑bromine and meta‑fluorine
Use context
Medicinal chemistry intermediate; agrochemical building block

2,3-Dibromo-5-fluoroanisole: Non-Substitutable Scaffold


Generic substitution is not feasible for 2,3-dibromo-5-fluoroanisole due to the precise and synergistic electronic and steric environment created by its unique halogen pattern [1]. The combined presence of ortho- and meta-bromine atoms with a meta-fluorine atom dictates the regioselectivity of subsequent metalation or cross-coupling reactions, a control that is lost in isomers like 2,4-dibromo-5-fluoroanisole or 2,6-dibromo-3-fluoroanisole [2]. Furthermore, class-level studies on fluoroanisoles confirm that the degree and pattern of fluorination profoundly influence the conformational preferences, physicochemical properties, and ultimately the pharmacokinetic profile of the final drug molecule, rendering any substitution a high-risk endeavor without extensive re-optimization [3].

Isomeric fluoroanisoles (e.g., 2,4‑dibromo‑5‑fluoroanisole or 2,6‑dibromo‑3‑fluoroanisole) lose the unique ortho/meta bromine pattern; lithiation and coupling regioselectivity may shift unpredictably.
Mono‑brominated analogs lack the second C–Br reactive handle, limiting sequential diversification and reducing synthetic efficiency in library generation.
The combination of fluorine and two bromines creates a distinct electronic profile; replacement with a differently halogenated anisole may alter reaction rates and physicochemical properties of downstream products.

2,3-Dibromo-5-fluoroanisole: Differentiation Evidence


Metalation Regioselectivity

The unique arrangement of halogens in 2,3-dibromo-5-fluoroanisole directs a unique and predictable regioselectivity during metalation, differentiating it from other isomers. This is a class-level inference supported by quantitative rate and selectivity data on related fluoroanisole systems [1]. The presence of both strong ortho-directing (OMe) and meta-directing (F) groups, combined with the steric and electronic influence of the bromines, creates a complex vector for lithiation that is not observed in simpler analogs. Studies on the lithiation of fluoroanisoles demonstrate that the regioselectivity is not solely governed by the strongest directing group but is a result of a balance between electronic and steric factors, which can be quantified by product ratios .

Metalation regioselectivity
Class‑level inference
Monohalogenated comparators: exclusive (>99:1) lithiation at a single position; target scaffold expected to give a distinct, predictable pattern due to combined directing effects.
Supports sequential functionalization strategy.
Metalation outcome must be verified experimentally for this specific substitution pattern.
Regioselective Lithiation Halogen-Metal Exchange Synthetic Methodology

Electrophilic Substitution Rates

The presence of a fluorine atom in addition to the two bromine atoms significantly alters the electronic landscape of the molecule, impacting the rate of electrophilic aromatic substitution (EAS) compared to non-fluorinated or differently halogenated analogs. This is a class-level inference supported by kinetic data. A comprehensive study on the bromination of substituted anisoles in liquid SO₂ established quantitative reactivity-structure correlations, showing that substituents have a profound impact on reaction rates (ρ = -7.1), indicating a highly sensitive transition state [1]. While the target compound was not specifically studied, the principle that the combined electronic effects (electron-donating OMe, electron-withdrawing F and Br) are non-additive and create a unique rate profile is well-established [2].

Electrophilic substitution rate
Class‑level inference
Partial rate factor for para‑bromination: anisole f = 1.0; 2‑fluoroanisole fpara ~ 0.08 (about one order of magnitude slower).
Fluorine substantially reduces EAS rate; conditions require re‑optimization.
Quantitative data on the target compound are not available; trend inferred from Hammett correlations.
Reaction Kinetics Electrophilic Bromination Quantitative Structure-Reactivity Relationship (QSAR)

Chemoselective Cross-Coupling Reactivity

The 2,3-dibromo-5-fluoroanisole scaffold offers a distinct advantage in sequential cross-coupling reactions due to the inherent reactivity difference between the C-Br and C-F bonds. The two bromine atoms serve as excellent sites for initial oxidative addition with palladium catalysts (e.g., in Suzuki, Stille, or Buchwald-Hartwig reactions), while the robust C-F bond remains inert under these conditions [1]. This chemoselectivity is not present in non-halogenated or mono-halogenated anisoles. Following the functionalization of the bromine positions, the remaining fluorine atom can be further derivatized via nucleophilic aromatic substitution (SNAr) under different, harsher conditions, enabling a controlled, stepwise diversification of the aromatic core [2]. This is a direct, inherent property of the molecule.

Chemoselective cross‑coupling
Class‑level inference
Two C–Br bonds reactive toward Pd(0) oxidative addition; C–F bond inert under standard Suzuki conditions. Mono‑brominated analogs offer only one reactive handle.
Enables orthogonal diversification from a single intermediate.
Chemoselectivity confirmed for related scaffolds; review with specific catalyst/ligand systems.
Cross-Coupling Palladium Catalysis Chemoselectivity Synthetic Strategy

2,3-Dibromo-5-fluoroanisole: Key Application Scenarios


Kinase Inhibitor Diversity Synthesis

The two bromine atoms in 2,3-dibromo-5-fluoroanisole can be orthogonally functionalized using sequential cross-coupling reactions . A typical strategy involves a first Suzuki coupling at the less sterically hindered 2-position, followed by a second coupling (or amination) at the 3-position after an appropriate functional group interconversion. The C-F bond remains intact, serving as a metabolic block and allowing for a third diversification point via late-stage SNAr chemistry [1]. This enables the rapid creation of a focused library of analogs for structure-activity relationship (SAR) studies, particularly valuable in medicinal chemistry programs targeting kinases or GPCRs where fluorinated aromatic motifs are prevalent.

Fluorinated Biaryl Agrochemical Intermediates

The compound is an ideal precursor for synthesizing complex, fluorinated biaryl structures found in modern agrochemicals . The presence of the fluorine atom enhances the metabolic stability and bioavailability of the final active ingredient, a critical requirement for field application [1]. The bromine atoms provide versatile handles for introducing various heterocyclic or aryl motifs via cross-coupling, allowing chemists to efficiently explore chemical space around a privileged fluorinated anisole core to discover new herbicides or fungicides [2].

Model Substrate for Chemoselective Cross-Coupling

The differentiated reactivity of C-Br vs. C-F bonds in 2,3-dibromo-5-fluoroanisole makes it a stringent and valuable test substrate for developing new catalytic systems . Academic and industrial research groups focused on synthetic methodology can use this compound to benchmark the chemoselectivity of new ligands or catalysts. The goal would be to achieve exclusive oxidative addition into a C-Br bond in the presence of a C-F bond, or to discover systems capable of activating the typically inert C-F bond under milder conditions [1]. Success with this challenging scaffold would demonstrate a high level of catalyst control and functional group tolerance.

Key Intermediate for PET Tracer Development

Fluorine-18 (18F) is a key isotope for PET imaging. The presence of a fluorine atom in 2,3-dibromo-5-fluoroanisole makes it a potential precursor for the development of novel PET tracers . The bromine atoms can be used to install the targeting vector (e.g., a peptide or small molecule targeting a specific receptor or enzyme) via cross-coupling. Subsequently, the C-F bond could be a site for isotopic exchange with [18F]fluoride ion under specific conditions, or the molecule could be used as a 'cold' reference standard for radiochemistry development [1].

Application
Selection Property
Validation Focus
Kinase‑focused SAR library synthesis
Sequential cross‑coupling handles
Reaction sequence and orthogonality verification
Fluorinated biaryl agrochemical intermediates
Metabolic stability context (fluorine effect)
Biaryl coupling efficiency and field‑stability screening
Chemoselectivity benchmarking for new catalysts
C–Br vs C–F reactivity window
Exclusive oxidative addition selectivity assessment
PET tracer precursor research
Fluorine‑18 labeling potential
Isotopic exchange feasibility and cold reference characterization

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